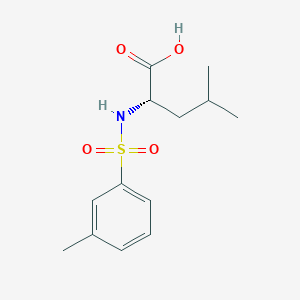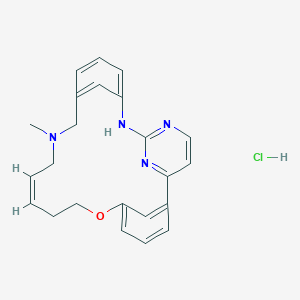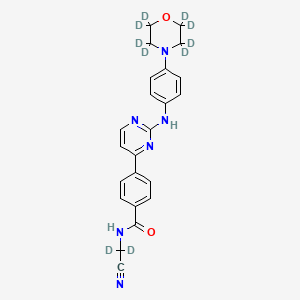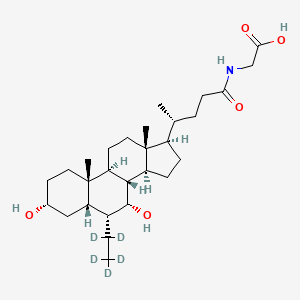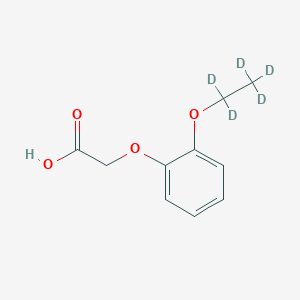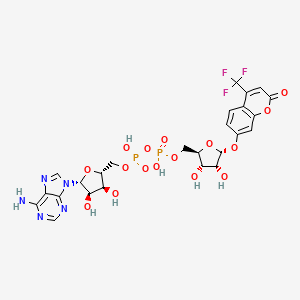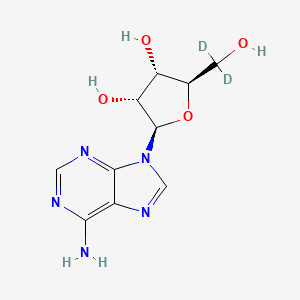
Adenosine-5',5''-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-d2 is a compound that involves the interaction between adenosine and dopamine D2 receptors. This compound is significant in the study of neurotransmission and has implications in various neurological and psychiatric disorders. Adenosine-d2 is particularly noted for its role in the modulation of neurotransmitter release and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of adenosine-d2 typically involves the synthesis of adenosine and dopamine D2 receptor ligands, followed by their conjugation. The synthetic route may include the use of specific peptides derived from transmembrane helices to facilitate receptor-receptor interactions . The reaction conditions often involve controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of adenosine-d2 may involve large-scale synthesis using bioreactors and advanced purification techniques. The process ensures high yield and purity, which is crucial for its application in research and therapeutic settings.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reactions are often conducted under controlled temperature and pressure to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Adenosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigated for its role in cellular communication and neurotransmission.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of adenosine-d2 involves its interaction with adenosine A2A and dopamine D2 receptors. This interaction modulates the activity of these receptors, influencing neurotransmitter release and signal transduction pathways . The molecular targets include G protein-coupled receptors, which play a crucial role in cellular communication and response to external stimuli.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine A2A receptor antagonists: Compounds like istradefylline, which are used in the treatment of Parkinson’s disease.
Dopamine D2 receptor antagonists: Medications such as haloperidol, used in the management of schizophrenia.
Uniqueness
Adenosine-d2 is unique due to its dual interaction with both adenosine and dopamine receptors, providing a more comprehensive modulation of neurotransmission compared to compounds that target only one receptor type . This dual interaction offers potential advantages in therapeutic applications, particularly in conditions involving dysregulation of multiple neurotransmitter systems.
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2 |
Clé InChI |
OIRDTQYFTABQOQ-QTYQXZHASA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


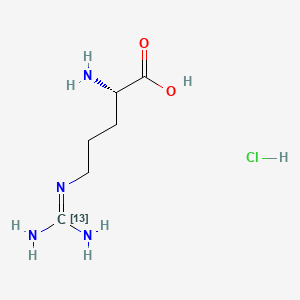
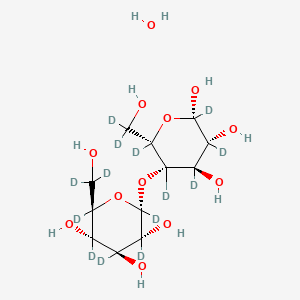
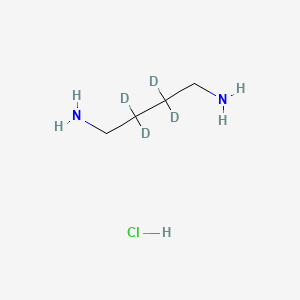

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
